molecular formula C10H11FO3 B1444721 3-(3-Fluoropropoxy)benzoic acid CAS No. 1227184-46-4

3-(3-Fluoropropoxy)benzoic acid

Cat. No.: B1444721
CAS No.: 1227184-46-4
M. Wt: 198.19 g/mol
InChI Key: XHUWPJNZLQVIGX-UHFFFAOYSA-N
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Description

3-(3-Fluoropropoxy)benzoic acid is an organic compound. It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of benzoic acid derivatives . For example, colloidal covalent organic framework (COF) synthesis enables morphological control of crystallite size and shape . In another study, fourteen novel compounds having benzoic acid as acidic head, hydrazone as linker and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 hydroxyl group(s) and 1 ether(s) (aromatic) .

Scientific Research Applications

3-(3-Fluoropropoxy)benzoic acid is a specialized chemical compound that has various applications in scientific research. Its structure comprises a benzoic acid moiety linked to a fluoropropoxy group, suggesting its potential utility in synthesizing pharmacological agents, exploring novel material properties, or serving as an intermediate in organic synthesis. Despite its significance, direct studies specifically highlighting the applications of this compound are limited. However, insights can be drawn from research on related benzoic acid derivatives and fluorinated compounds, emphasizing their roles in medical, environmental, and material science domains.

Pharmacological Potential

Benzoic acid derivatives, including structures related to this compound, have been extensively studied for their pharmacological properties. For instance, benzoic acid and its derivatives are recognized for their antimicrobial and antifungal capacities, implying potential applications in developing new therapeutic agents (Mao, X., Yang, Qing, Chen, Daiwen, Yu, B., & He, Jun, 2019). Moreover, the fluorination of organic compounds, a feature in this compound, is known to enhance the biological activity and metabolic stability of pharmaceuticals, suggesting its utility in drug design and development.

Material Science and Environmental Applications

In material science, fluorinated compounds, akin to this compound, offer unique properties such as high thermal stability and resistance to solvents and acids, which are valuable in creating advanced polymers and coatings (Garg, K. K., & Prasad, B., 2017). These attributes can be instrumental in developing new materials with specific desired features, including biocompatibility, environmental resistance, and application in sustainable technologies.

Biodegradation and Toxicity Studies

Studies focusing on the environmental impact and biodegradation of benzoic acid derivatives provide insights into the ecological implications of using such compounds. The research on microbial degradation of polyfluoroalkyl chemicals, for example, helps understand the environmental fate of fluorinated compounds, including potential by-products and their toxicity, which is crucial for assessing the environmental safety of new fluorinated derivatives (Liu, Jinxia, & Avendaño, Sandra Mejia, 2013).

Safety and Hazards

3-(3-Fluoropropoxy)benzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-(3-fluoropropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUWPJNZLQVIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCF)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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